molecular formula C7H10N4O3 B14704221 Imidazole-1-acetamide, 5-ethyl-2-nitro- CAS No. 22796-68-5

Imidazole-1-acetamide, 5-ethyl-2-nitro-

Cat. No.: B14704221
CAS No.: 22796-68-5
M. Wt: 198.18 g/mol
InChI Key: BOGTWUZVXONQNY-UHFFFAOYSA-N
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Description

Imidazole-1-acetamide, 5-ethyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-1-acetamide, 5-ethyl-2-nitro- typically involves the nitration of imidazole derivatives. One common method includes the reaction of imidazole with nitric acid and sulfuric acid to introduce the nitro group at the desired position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of imidazole derivatives often involves large-scale nitration reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Imidazole-1-acetamide, 5-ethyl-2-nitro- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Imidazole-1-acetamide, 5-ethyl-2-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazole-1-acetamide, 5-ethyl-2-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also coordinate with metal ions, influencing enzyme activity and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: Imidazole-1-acetamide, 5-ethyl-2-nitro- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

22796-68-5

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

2-(5-ethyl-2-nitroimidazol-1-yl)acetamide

InChI

InChI=1S/C7H10N4O3/c1-2-5-3-9-7(11(13)14)10(5)4-6(8)12/h3H,2,4H2,1H3,(H2,8,12)

InChI Key

BOGTWUZVXONQNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1CC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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